Cas no 1897292-71-5 (3-(9H-carbazol-3-yl)propan-1-ol)

3-(9H-carbazol-3-yl)propan-1-ol is a carbazole derivative featuring a hydroxyl-terminated propyl side chain, which enhances its solubility and reactivity in organic synthesis. This compound serves as a versatile intermediate in the development of advanced materials, particularly for optoelectronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Its carbazole core provides excellent charge-transport properties, while the hydroxyl group allows for further functionalization, enabling tailored modifications for specific polymer or small-molecule systems. The compound's stability and synthetic flexibility make it valuable for research in conjugated systems and photoactive materials. High purity grades ensure consistent performance in experimental and industrial applications.
3-(9H-carbazol-3-yl)propan-1-ol structure
1897292-71-5 structure
Product Name:3-(9H-carbazol-3-yl)propan-1-ol
CAS No:1897292-71-5
MF:C15H15NO
MW:225.285703897476
CID:6580351
PubChem ID:117324010
Update Time:2025-06-13

3-(9H-carbazol-3-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-26960696
    • 1897292-71-5
    • 3-(9H-carbazol-3-yl)propan-1-ol
    • Inchi: 1S/C15H15NO/c17-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)16-15/h1-2,5-8,10,16-17H,3-4,9H2
    • InChI Key: WDOLASWTFQEKMN-UHFFFAOYSA-N
    • SMILES: OCCCC1C=CC2=C(C=1)C1C=CC=CC=1N2

Computed Properties

  • Exact Mass: 225.115364102g/mol
  • Monoisotopic Mass: 225.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 36Ų

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Additional information on 3-(9H-carbazol-3-yl)propan-1-ol

3-(9H-carbazol-3-yl)propan-1-ol: An Emerging Compound in the Field of Organic Chemistry and Pharmaceutical Research

3-(9H-carbazol-3-yl)propan-1-ol (CAS No. 1897292-71-5) is a unique and versatile compound that has garnered significant attention in recent years due to its potential applications in organic chemistry and pharmaceutical research. This compound, characterized by its distinct carbazole moiety, exhibits a range of interesting properties that make it a valuable candidate for various scientific and industrial applications.

The chemical structure of 3-(9H-carbazol-3-yl)propan-1-ol is composed of a carbazole ring attached to a propyl chain, with a hydroxyl group at the terminal position. The carbazole moiety, known for its strong electron-donating properties, imparts unique electronic and photophysical characteristics to the molecule. These properties have been extensively studied in the context of organic electronics, where carbazoles are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the realm of pharmaceutical research, 3-(9H-carbazol-3-yl)propan-1-ol has shown promising potential as a lead compound for drug development. Recent studies have highlighted its ability to modulate various biological pathways, making it an attractive candidate for the treatment of neurological disorders, cancer, and other diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of 3-(9H-carbazol-3-yl)propan-1-ol exhibited potent anti-inflammatory and neuroprotective effects in vitro and in vivo models.

The synthesis of 3-(9H-carbazol-3-yl)propan-1-ol has been optimized through various methodologies, including transition-metal-catalyzed coupling reactions and multistep synthetic routes. One notable synthetic approach involves the palladium-catalyzed coupling of 3-bromocarbazole with propargyl alcohol, followed by hydrogenation to form the desired product. This method offers high yields and excellent purity, making it suitable for large-scale production.

The physicochemical properties of 3-(9H-carbazol-3-yl)propan-1-ol, such as its solubility, stability, and reactivity, have been thoroughly investigated. The compound is generally stable under standard laboratory conditions but may require careful handling to avoid degradation. Its solubility in common organic solvents like dichloromethane and dimethyl sulfoxide (DMSO) makes it amenable to various analytical techniques and biological assays.

In terms of safety and environmental impact, 3-(9H-carbazol-3-yl)propan-1-ol is considered non-toxic and environmentally friendly when handled properly. However, as with any chemical compound, appropriate safety measures should be followed during handling and disposal to ensure the well-being of laboratory personnel and the environment.

The potential applications of 3-(9H-carbazol-3-yl)propan-1-ol extend beyond its use in organic electronics and pharmaceuticals. Recent research has explored its utility as a ligand in coordination chemistry, where it can form stable complexes with transition metals. These complexes have shown promise in catalytic reactions, particularly in the area of homogeneous catalysis for fine chemical synthesis.

In conclusion, 3-(9H-carbazol-3-yl)propan-1-ol (CAS No. 1897292-71-5) is a multifaceted compound with a wide range of potential applications. Its unique chemical structure and properties make it an exciting area of research for scientists and engineers across multiple disciplines. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is poised to play a significant role in advancing the fields of organic chemistry, materials science, and pharmaceutical research.

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